4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide

Medicinal Chemistry Organic Synthesis Sulfonamide Intermediates

This 4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide is a versatile synthetic intermediate that uniquely combines the N-protecting/directing properties of the 4-nitrobenzenesulfonamide (Nosyl) group with the electron-rich thiophene ring. Unlike standard N-benzyl or N-alkyl analogs, the thiophen-2-ylmethyl substituent provides a distinct π-electron profile and a site for regioselective electrophilic substitution at the 5-position, enabling further functionalization not possible with benzyl-protected amines. This dual functionality makes it an ideal choice for medicinal chemistry campaigns requiring a protected form of thiophen-2-ylmethanamine with tailored reactivity and electronic characteristics.

Molecular Formula C11H10N2O4S2
Molecular Weight 298.33
CAS No. 321703-47-3
Cat. No. B2711822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide
CAS321703-47-3
Molecular FormulaC11H10N2O4S2
Molecular Weight298.33
Structural Identifiers
SMILESC1=CSC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H10N2O4S2/c14-13(15)9-3-5-11(6-4-9)19(16,17)12-8-10-2-1-7-18-10/h1-7,12H,8H2
InChIKeyILZYPANIMNJWGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide (CAS 321703-47-3) – Core Identity and Procurement-Relevant Class Characteristics


4-Nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide (CAS 321703-47-3, molecular formula C₁₁H₁₀N₂O₄S₂, MW 298.33 g/mol) is a synthetic sulfonamide that combines a 4-nitrobenzenesulfonyl core with a thiophen-2-ylmethyl substituent. It belongs to the broad class of N-substituted 4-nitrobenzenesulfonamides, which are widely employed as protected amine intermediates (e.g., in Fukuyama-type amine synthesis) and as pharmacophore-bearing building blocks. The compound carries the electron‑withdrawing nitro group (σ‑acceptor) and the electron‑rich thiophene ring, offering a distinct electronic profile relative to simple N‑alkyl or N‑benzyl analogs. Its primary reported use is as a synthetic intermediate for downstream medicinal chemistry campaigns, particularly where the thiophene sulfur atom or the nitro group serves as a subsequent functionalization handle [1].

4-Nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide – Why In-Class Substitution Is Not Trivial


Despite sharing the 4-nitrobenzenesulfonamide core, structurally related analogs (e.g., N‑benzyl‑, N‑alkyl‑, or N‑heteroarylmethyl‑4‑nitrobenzenesulfonamides) cannot be reliably interchanged for the thiophen‑2‑ylmethyl variant because the thiophene ring introduces a sulfur‑based H‑bond acceptor and a distinct π‑electron density profile that may alter reactivity, solubility, and biological target interactions. For instance, the thiophene‑2‑ylmethyl group is more electron‑rich than a benzyl group and can undergo electrophilic substitution at the 5‑position of the thiophene ring, providing a site for regioselective functionalization that is absent in benzyl‑protected amines. However, direct quantitative comparative data for this specific compound versus its closest analogs are not publicly available in peer‑reviewed literature or authoritative databases as of the knowledge cutoff. Therefore, any substitution carries uncharacterized risk in terms of reaction yield, purity profile, or biological activity [1].

4-Nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide – Comparator-Based Quantitative Differentiation Evidence


Absence of Peer-Reviewed Comparative Data – Current Evidence Gap

A systematic search of primary research papers, patents, and authoritative databases (PubChem, ChemSpider, BindingDB, ChEMBL) did not yield any direct head-to-head quantitative comparison between 4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide and its closest structural analogs. No published IC₅₀, Kᵢ, solubility, reactivity, or selectivity data that include both the target compound and a defined comparator were identified. Consequently, the differentiation claim remains strictly qualitative and is inferred from the structural presence of the thiophen-2-ylmethyl moiety versus benzyl or alkyl groups. This evidence gap must be explicitly acknowledged when making procurement decisions [1].

Medicinal Chemistry Organic Synthesis Sulfonamide Intermediates

4-Nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide – Evidence-Linked Application Scenarios


Scenario 1: Protected Amine Intermediate for Thiophene-Containing Secondary Amines

The compound can serve as a protected form of thiophen-2-ylmethanamine, where the 4-nitrobenzenesulfonyl group acts as a dual activating/protecting group for subsequent N‑alkylation or Mitsunobu reactions, followed by deprotection to yield the free secondary amine. This application is supported by the well‑established chemistry of 4‑nitrobenzenesulfonamides but is not uniquely demonstrated for the thiophen‑2‑ylmethyl derivative [1].

Scenario 2: Scaffold for Carbonic Anhydrase Inhibitor Exploration

Thiophene‑containing sulfonamides are a recognized pharmacophore for carbonic anhydrase isoforms. The compound may be used in preliminary screening libraries targeting CA‑IX or CA‑XII, although no isoform‑specific activity data are available to differentiate it from other thiophene‑sulfonamide analogs [2].

Scenario 3: Building Block for Electrophilic Substitution on the Thiophene Ring

The electron‑rich thiophene ring allows regioselective electrophilic substitution (e.g., halogenation, formylation) at the 5‑position, a transformation that is not possible with benzyl‑protected amines. This synthetic advantage is derived from structure‑reactivity principles rather than direct comparative yield data [1].

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